
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole compounds, which include a 1,5-dimethyl-1H-pyrazol-3-yl group, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the ones , are known for their potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Antibacterial Properties
Pyrazole and imidazole derivatives are known for their antibacterial properties . They can inhibit the growth of various bacteria, making them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory Effects
These compounds also exhibit anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activities
Pyrazole and imidazole derivatives have shown potential in cancer treatment due to their anticancer activities . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs .
Analgesic Properties
Compounds in these families have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain management medications .
Anticonvulsant Effects
These compounds have also shown anticonvulsant effects . This suggests potential applications in the treatment of conditions like epilepsy .
Anthelmintic Activities
Pyrazole and imidazole derivatives have demonstrated anthelmintic (anti-parasitic) activities . This could make them useful in the treatment of parasitic worm infections .
Antioxidant Properties
Finally, these compounds have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Mecanismo De Acción
While the specific mechanism of action for your compound is not available, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Direcciones Futuras
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media. The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-9-12(15-16(10)2)3-6-14-13(17)11-4-7-18-8-5-11/h9,11H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWKSAKQDDEMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

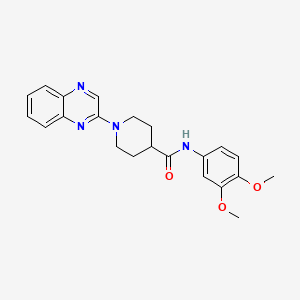
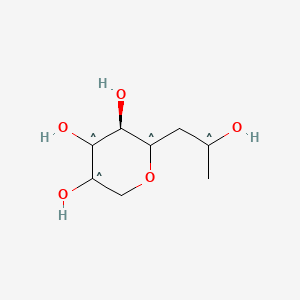
![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2588352.png)
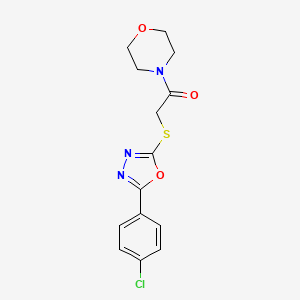
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2588355.png)
![N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2588356.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide](/img/structure/B2588357.png)
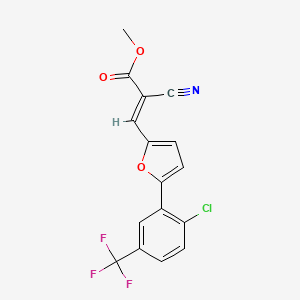
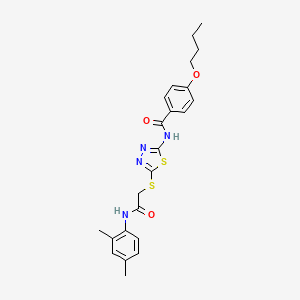
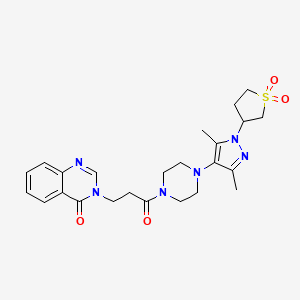
![N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2588363.png)
![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)
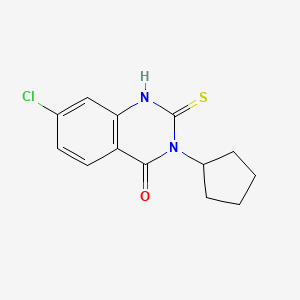
![Methyl 2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2588372.png)